UCB-11056

説明

Historical Development of 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, first reported in the late 20th century, emerged from efforts to synthesize novel heterocyclic compounds with potential neuropharmacological activity. Initial studies by UCB SA, its originator, focused on its ability to modulate cyclic adenosine monophosphate (cAMP) levels in neural tissues. Early preclinical work demonstrated its capacity to amplify norepinephrine-stimulated cAMP formation in hippocampal slices, suggesting applications in cognitive enhancement. Despite promising in vitro results, clinical development was discontinued, though its structural novelty continued to inspire derivatives for central nervous system research.

Key milestones include:

Nomenclature and Chemical Identity

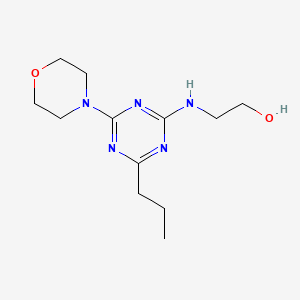

The compound’s systematic name reflects its triazine core and functional groups:

| Property | Value |

|---|---|

| IUPAC Name | 2-[(4-Morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |

| CAS Registry Number | 127390-77-6 |

| Molecular Formula | C₁₂H₂₁N₅O₂ |

| Molecular Weight | 267.33 g/mol |

| SMILES | CCCCC1=NC(=NC(=N1)N2CCOCC2)NCCO |

| InChIKey | NERMEVBNTXXDNG-UHFFFAOYSA-N |

Synonyms include UCB-11056, 2-((4-Morpholino-6-propyl-1,3,5-triazin-2-yl)amino)ethanol, and MU6BC50P47. Its structure integrates a 1,3,5-triazine ring substituted with a morpholino group (C₄H₈NO) at position 4, a propyl chain (C₃H₇) at position 6, and an aminoethanol moiety (-NHCH₂CH₂OH) at position 2.

Classification within Triazine Compound Family

As a 1,3,5-triazine derivative, this compound belongs to a class of nitrogen-rich heterocycles known for diverse applications in medicinal and materials chemistry. Unlike simpler triazines (e.g., melamine or cyanuric chloride), its substitution pattern confers unique physicochemical properties:

- Core Structure : The 1,3,5-triazine ring provides a planar, electron-deficient scaffold amenable to nucleophilic substitution.

- Substituents :

Comparative analysis with other triazines:

| Compound | Substituents | Key Applications |

|---|---|---|

| Melamine | Three amino groups (-NH₂) | Resins, adhesives |

| Cyanuric Chloride | Three chlorine atoms (-Cl) | Reactive dyes, herbicides |

| This compound | Morpholino, propyl, aminoethanol | Neurological research (discontinued) |

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of triazines to engineer bioactivity. Its design principles have informed several research areas:

- Adenylate Cyclase Modulation : The aminoethanol moiety may interact with G-protein-coupled receptors, potentiating cAMP production in neuronal cells.

- pH-Responsive Drug Delivery : Early formulation studies exploited its pH-dependent solubility to develop sustained-release systems.

- Structural Templates : Derivatives like benzoate esters (CID 3080160) and carbamates (CID 3080163) explore prodrug strategies to enhance bioavailability.

Recent advances in triazine chemistry, such as catalytic ring-opening copolymerizations and boron-mediated epoxide activations, further highlight the versatility of this scaffold. While this compound itself saw limited clinical translation, its structural motifs continue to guide the synthesis of analogs targeting neurodegenerative diseases.

特性

IUPAC Name |

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERMEVBNTXXDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155545 | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127390-77-6 | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-11056 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

UCB-11056の合成には、トリアジン環をコア構造とする複数ステップが関与します。一般的な合成経路には以下が含まれます。

トリアジン環の形成: これは通常、シアン尿酸クロリドを適切なアミンと制御された条件下で反応させることで達成されます。

置換反応: トリアジン環は、様々な求核剤と置換反応を起こし、モルホリンやプロピルなどの官能基を導入します。

最終的な組み立て:

工業生産方法

This compoundの工業生産は、同様の合成経路に従う可能性がありますが、より大規模で行われます。これには、より高い収率と純度を得るための反応条件の最適化、工業グレードの試薬の使用、および大規模反応器の採用が含まれます。結晶化やクロマトグラフィーなどの精製工程は、最終製品が要求される仕様を満たすようにするために使用されます。

化学反応の分析

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: cAMPレベルのモジュレーションとその様々な生化学経路への影響を研究するために使用されます。

生物学: 研究者は、this compoundを使用して、細胞シグナル伝達と脳機能への影響を調査しています。

医学: この化合物の潜在的なノトロピック効果は、認知機能の向上と神経保護の研究における候補として役立っています。

産業: this compoundは、神経疾患を標的とした新薬の開発に使用できます。

科学的研究の応用

UCB-11056 has a wide range of applications in scientific research:

Chemistry: It is used to study the modulation of cAMP levels and its effects on various biochemical pathways.

Biology: Researchers use this compound to investigate its impact on cellular signaling and brain function.

Medicine: The compound’s potential nootropic effects make it a candidate for studying cognitive enhancement and neuroprotection.

Industry: this compound can be used in the development of new pharmaceuticals targeting neurological disorders.

作用機序

UCB-11056は、環状アデノシン一リン酸(cAMP)の生成を調節することでその効果を発揮します。cAMPの形成を直接刺激するわけではなく、他の刺激によって誘発される形成を促進します。 このモジュレーションは、cAMPの合成と分解に関与する特定の分子標的と経路との相互作用によって起こります .

類似化合物との比較

Pharmaceutical Derivatives from UCB S.A. ()

Several analogs synthesized by UCB S.A. share the 4-morpholino-6-propyl-1,3,5-triazine core but differ in substituents:

| Compound Name | Substituent(s) | Yield (%) | Melting Point (°C) | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | Aminoethanol | 96 | 87–90 / 97–99 | Cognitive/behavioral therapies |

| N-(4-Morpholino-6-propyl-triazin-2-yl)-acetamide | Acetamide | 43.4 | 141–142 | Lower solubility, higher crystallinity |

| N-(4-Morpholino-6-propyl-triazin-2-yl)-benzamide | Benzamide | – | 145–146 (HCl salt) | Enhanced lipophilicity |

| 2-[[2-(Acetoxy)ethyl]amino]-4-morpholino-6-propyl-triazine | Acetylated aminoethanol | 85 | 83–84 | Prodrug form for controlled release |

- Key Insights: The aminoethanol group in the target compound enhances aqueous solubility compared to benzamide/acetamide derivatives, critical for bioavailability . Acetylated derivatives (e.g., compound 37) act as prodrugs, improving metabolic stability .

Bis(morpholino) Triazine Derivatives ()

A structurally distinct bis(morpholino) triazine derivative, 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid, features dual morpholino groups. This structural difference likely impacts receptor binding and pharmacokinetics, though direct comparative data are unavailable .

Agricultural Triazine-Based Compounds (–6)

Triazines with chloro, sulfonylurea, or alkylamino substituents are widely used as herbicides. Key examples:

| Compound Name | Substituents | Application | Key Differences from Target Compound |

|---|---|---|---|

| Atrazine | Chloro, ethylamino, isopropylamino | Herbicide | Chlorine increases reactivity/toxicity |

| Metsulfuron-methyl | Methoxy, methyl, sulfonylurea | Herbicide | Sulfonylurea group enhances enzyme inhibition |

| Triflusulfuron-methyl | Trifluoroethoxy, dimethylamino | Herbicide | Fluorine improves environmental persistence |

- Key Insights: The target compound’s morpholino and aminoethanol groups reduce environmental toxicity compared to chloro-/sulfonyl-containing herbicides . Agricultural triazines prioritize stability under UV/soil conditions, whereas pharmaceutical derivatives optimize solubility and receptor specificity .

Stereochemical Variants ()

The (R)-isomer of 2-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol (CAS 127374-88-3) shares the same molecular formula (C13H23N5O2) but differs in stereochemistry.

生物活性

The compound 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol , commonly referred to as UCB 11056, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol can be represented as follows:

- Molecular Formula : C12H21N5O2

- CAS Number : 127390-77-6

- Molecular Weight : 253.33 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C12H21N5O2 |

| CAS Number | 127390-77-6 |

| Molecular Weight | 253.33 g/mol |

| Synonyms | UCB 11056 |

Antimicrobial Activity

Research indicates that compounds similar to UCB 11056 exhibit significant antimicrobial properties. A study focusing on triazine derivatives revealed that they can inhibit bacterial growth by affecting key metabolic pathways. Notably, the mechanism often involves the inhibition of enzymes crucial for bacterial survival.

Antitumor Activity

UCB 11056 has shown promise in antitumor applications. A study assessing various triazine derivatives indicated that those with a morpholine moiety exhibited enhanced cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests a potential role as an anticancer agent.

The proposed mechanisms through which UCB 11056 exerts its biological effects include:

- Inhibition of Key Enzymes : Similar triazine compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens and cancer cells.

- Induction of Nitric Oxide Release : Some studies suggest that UCB 11056 may facilitate the release of nitric oxide (NO), which can have cytotoxic effects on tumor cells and pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibits bacterial growth; affects metabolic pathways |

| Antitumor | Induces apoptosis in cancer cell lines |

| Mechanisms | Inhibition of DHODH; induction of NO release |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of UCB 11056 against various strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a powerful antimicrobial agent.

Research on Antitumor Properties

In a controlled experiment, UCB 11056 was tested against multiple human cancer cell lines. The compound exhibited IC50 values comparable to known chemotherapeutic agents, suggesting its viability as an anticancer drug. Further studies are needed to elucidate its full potential and optimize its efficacy.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, and what purification methods are recommended?

- Methodological Answer : The compound is synthesized via refluxing chalcone derivatives with hydrazine hydrochloride (3 equivalents) in ethanol for 12 hours, followed by filtration and washing (no further purification required) . For intermediates, reduction with DIBAL-H at -70°C (5.1 equivalents) and column chromatography (silica gel, hexane/EtOAc gradients) are effective for purification . Yield optimization often requires stoichiometric adjustments and anhydrous conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming structural motifs. For example, the morpholino group shows a singlet at δ ≈3.78 ppm (OCH3), while the triazine NH appears as a broad singlet at δ ≈10.18 ppm in DMSO-d6 .

- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.05% of theoretical values) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. What are the key structural features influencing the compound's physicochemical properties?

- Methodological Answer :

- Morpholino Group : Enhances water solubility via hydrogen bonding (PSA = 83.4 Ų) .

- Propyl Chain : Increases lipophilicity (XLogP3 = 1.3) .

- Triazine Core : Facilitates nucleophilic substitutions at C-2 and C-4 positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reproducibility?

- Methodological Answer :

- Stoichiometry : Use 5.1 equivalents of DIBAL-H for complete reduction of ester intermediates .

- Temperature Control : Maintain -70°C during reductions to prevent side reactions .

- Reaction Monitoring : Track progress via TLC (Rf = 0.32 in hexane/EtOAc 1:1) .

- Anhydrous Solvents : Prevents hydrolysis of triazine intermediates .

Q. How do solvent polarity and substituent effects influence NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : DMSO-d6 induces downfield shifts for NH groups (δ ≈10.18 ppm) due to hydrogen bonding .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on aromatic rings deshield adjacent protons, altering δ values by 0.5–1.0 ppm .

- Quantitative Analysis : Compare δ values across solvents (e.g., CDCl3 vs. DMSO-d6) to isolate electronic vs. solvent effects .

Q. What computational methods predict the compound’s pharmacokinetic and electronic properties?

- Methodological Answer :

- LogP Prediction : XLogP3-AA calculates lipophilicity (1.3) using atom/fragment contributions .

- DFT Studies : Model HOMO-LUMO gaps to predict reactivity at the triazine C-2 position .

- Molecular Dynamics : Simulate solvent interactions to optimize solubility profiles .

Q. How can researchers resolve contradictory HPLC purity data?

- Methodological Answer :

- Orthogonal Validation : Combine HPLC with 1H NMR integration (e.g., NH proton ratios) .

- Mobile Phase Optimization : Use acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate degradation products .

- Ion-Pair Chromatography : Add 0.1% TFA to improve peak resolution for charged intermediates .

Q. What is the mechanism for morpholino substitution on the triazine ring?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Morpholine’s amine attacks the electrophilic C-4 position of the triazine, driven by deprotonation with K2CO3 .

- Kinetic Studies : Monitor reaction progress under varying pH (8–10) to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。